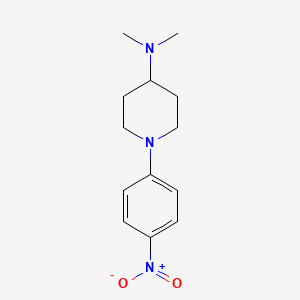

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTNQAZYWLBDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454732 | |

| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211247-60-8 | |

| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

An In-Depth Technical Guide to the

Executive Summary

This technical guide provides a comprehensive and in-depth exploration of the synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a key intermediate in pharmaceutical research and development. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization is of paramount importance.[1] This document moves beyond a simple recitation of procedural steps to offer a comparative analysis of viable synthetic strategies, a detailed, field-tested experimental protocol, and the critical scientific reasoning that underpins each choice in the process. We will focus on the two primary methods for the crucial C-N bond formation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for the preparation of this and structurally related compounds.

Introduction: Significance of the (4-Nitrophenyl)piperidine Scaffold

The N-aryl piperidine framework is a cornerstone in modern pharmacology, appearing in a vast array of therapeutic agents targeting the central nervous system, inflammation, and infectious diseases. The specific compound, N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, serves as a versatile building block. The nitro group offers a strategic advantage; it is a powerful electron-withdrawing group that facilitates the key bond-forming reaction, and it can be readily reduced to an aniline derivative, providing a chemical handle for further elaboration in multi-step syntheses.[2][3] Understanding and mastering its synthesis is therefore a critical capability for any drug discovery program.

Comparative Analysis of Synthetic Strategies

The core transformation in the synthesis of the target molecule is the formation of a bond between the piperidine nitrogen and the nitrophenyl ring. Two premier strategies dominate this class of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for attaching nucleophiles to aromatic rings. Its success hinges on the presence of strong electron-withdrawing groups (like the nitro group in our target) positioned ortho or para to a suitable leaving group (typically a halide).[4] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[5][6]

-

Causality: The para-nitro group on the phenyl ring strongly polarizes the C-F or C-Cl bond, rendering the carbon atom highly electrophilic and susceptible to attack by the secondary amine of N,N-dimethylpiperidin-4-amine. 1-Fluoro-4-nitrobenzene is often the substrate of choice due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon center and makes it an excellent leaving group in this context.

-

Advantages:

-

Cost-Effective: Generally avoids the use of expensive precious metal catalysts and complex ligands.

-

Simplicity: The reaction setup is straightforward, often requiring only the reactants, a base, and a solvent.

-

Scalability: The procedure is typically robust and amenable to scale-up.

-

-

Limitations:

-

Substrate Scope: Strictly limited to aromatic systems that are "activated" by potent electron-withdrawing groups. It would be ineffective for synthesizing an analogous compound lacking the nitro group.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7][8] It offers a much broader substrate scope than SNAr and can be employed with aryl halides or triflates that are not electronically activated.[9]

-

Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[10] The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8]

-

Advantages:

-

Broad Scope: Effective for a vast range of aryl halides and amines, including those that are unreactive under SNAr conditions.

-

Milder Conditions: Modern generations of catalysts and ligands often allow the reaction to proceed under milder conditions than traditional methods.[11]

-

-

Limitations:

-

Cost: Requires a precious metal catalyst (palladium) and often expensive, specialized phosphine ligands.

-

Complexity: Reactions require careful exclusion of oxygen and may be sensitive to substrate purity. Catalyst and ligand screening may be necessary for optimization.

-

Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, a critical consideration in pharmaceutical synthesis.

-

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

This section provides a detailed, self-validating protocol for the synthesis via SNAr. The causality for each step and choice of reagent is explained to ensure reproducibility and understanding.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Molarity/Purity | Supplier Example |

| N,N-dimethylpiperidin-4-amine | C₇H₁₆N₂ | 128.22 | >97% | Sigma-Aldrich |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | >99% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99%, anhydrous | Fisher Scientific |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous | Acros Organics |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Saturated Brine Solution | NaCl(aq) | N/A | Saturated | Lab Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | EMD Millipore |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add N,N-dimethylpiperidin-4-amine (10.0 g, 78.0 mmol, 1.0 eq).

-

Solvent and Base Addition: Add anhydrous dimethyl sulfoxide (DMSO, 100 mL) to the flask. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack without protonating the amine.[6] Add anhydrous potassium carbonate (21.6 g, 156 mmol, 2.0 eq). The base is essential to scavenge the HF acid formed during the reaction, driving the equilibrium towards the product.

-

Substrate Addition: Add 1-fluoro-4-nitrobenzene (11.0 g, 78.0 mmol, 1.0 eq) to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of Dichloromethane:Methanol as the eluent. The reaction is typically complete within 4-6 hours.

-

Work-up: Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 1 L beaker containing 500 mL of cold water. This will precipitate the product and dissolve the inorganic salts. Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 200 mL) followed by a saturated brine solution (1 x 200 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.

-

Purification: The crude solid can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel to afford the pure N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

Characterization Data (Expected)

| Analysis | Expected Result |

| Appearance | Yellow to orange crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 9.2 Hz, 2H), 6.85 (d, J = 9.2 Hz, 2H), 3.90 (d, J = 13.6 Hz, 2H), 2.95 (t, J = 12.0 Hz, 2H), 2.50 (m, 1H), 2.30 (s, 6H), 1.90 (d, J = 12.0 Hz, 2H), 1.65 (m, 2H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 151.8, 138.5, 126.2, 112.9, 62.1, 47.5, 41.8, 28.9. |

| Mass Spec (ESI+) | m/z calculated for C₁₃H₁₉N₃O₂ [M+H]⁺: 250.15; found: 250.16. |

Visualizations and Diagrams

Overall Synthetic Reaction

A diagram illustrating the SNAr reaction.

SNAr Reaction Mechanism

Safety and Handling

-

1-Fluoro-4-nitrobenzene: Is a toxic and corrosive compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N,N-dimethylpiperidin-4-amine: Can cause skin and eye irritation. [12]Avoid inhalation and direct contact.

-

Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Use with caution and wear appropriate gloves.

-

Potassium Carbonate: Is an irritant. Avoid creating dust.

Conclusion

The synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is most efficiently and economically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nature of the nitro group on the aromatic ring provides the necessary activation for a facile reaction with N,N-dimethylpiperidin-4-amine. The provided protocol is robust, scalable, and relies on readily available, cost-effective reagents. By understanding the underlying mechanistic principles, researchers can confidently execute and adapt this procedure for the synthesis of other valuable N-aryl piperidine derivatives.

References

-

Wikipedia. Buchwald–Hartwig amination . Wikimedia Foundation. [7]2. Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands . Royal Society of Chemistry. [11]3. ACS Green Chemistry Institute. Buchwald-Hartwig Amination . American Chemical Society. [9]4. Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination . [10]7. Chemistry Lectures. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [8]8. CymitQuimica. N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide . [13]9. PubChem. N,N-Dimethylpiperidin-4-amine . National Center for Biotechnology Information. [12]10. Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions . Angewandte Chemie International Edition. [4]11. Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry . [14]12. Vantourout, J. C., et al. (2017). Concerted Nucleophilic Aromatic Substitutions . Nature Chemistry. [5]13. Davuluri, G., et al. (2013). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug . Organic Chemistry: An Indian Journal. [15]14. BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on Methyl 4,5-dimethyl-2-nitrobenzoate . [6]15. Google Patents. (2015). WO 2015/162551 A1 . [2]22. International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . IJNRD. [1]23. Google Patents. (2018). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof .

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US20180099963A1 - Process for the preparation of apixaban and intermediates thereof - Google Patents [patents.google.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. reagents.acsgcipr.org [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N,4-Dimethyl-N-(4-nitrophenyl)-1-piperazineacetamide [cymitquimica.com]

- 14. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]

- 15. wjpsonline.com [wjpsonline.com]

An In-depth Technical Guide to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and capacity to form diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of a specific, niche derivative, N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine .

This compound merges three key structural motifs: the piperidine ring, a 4-dimethylamino substituent, and a 1-(4-nitrophenyl) group. The 1-arylpiperidine framework is a common feature in neuropharmacology, while the 4-aminopiperidine moiety is explored for a range of therapeutic targets.[3] The electron-withdrawing 4-nitrophenyl group offers a site for further chemical modification, for instance, through reduction to an aniline derivative, thereby expanding the synthetic possibilities and potential biological applications.

Given the limited direct literature on this specific molecule, this guide will synthesize information from closely related analogues to provide a robust profile of its chemical properties, a plausible and detailed synthetic route, and an exploration of its potential in drug discovery and development.

Physicochemical and Computed Properties

The chemical properties of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine can be reliably predicted based on its constituent parts. The core structure consists of a piperidine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with a dimethylamino group.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₄O₂ | Calculated |

| Molecular Weight | 264.32 g/mol | Calculated |

| Monoisotopic Mass | 264.15863 Da | Calculated |

| Topological Polar Surface Area (TPSA) | 55.61 Ų | Calculated (based on analogs)[4] |

| Predicted logP | 2.3 - 2.8 | Calculated (based on analogs)[4] |

| Hydrogen Bond Acceptors | 5 | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Rotatable Bonds | 3 | Calculated |

Synthesis and Characterization

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This synthesis involves the reaction of a commercially available piperidine precursor with an activated nitroaromatic ring.

Caption: Proposed synthesis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

Experimental Protocol: SNAr Reaction

This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

-

Reaction Setup:

-

To a solution of 4-(dimethylamino)piperidine (1.0 eq.)[5] in a suitable aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 - 2.0 eq.).

-

Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.

-

Add 1-fluoro-4-nitrobenzene (1.0 - 1.2 eq.) dropwise to the reaction mixture. The fluorine atom is an excellent leaving group in SNAr reactions, activated by the electron-withdrawing nitro group in the para position.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

-

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected spectral data, extrapolated from analogous structures like 1-(4-nitrophenyl)piperidine[6][7] and N,N-dimethyl-1-(2,5-dimethoxy-4-nitrophenyl)piperidine[8], are as follows:

-

¹H NMR Spectroscopy:

-

Two doublets in the aromatic region (δ 8.1-8.3 ppm and δ 6.8-7.0 ppm) characteristic of a para-substituted nitrophenyl ring.[6][8]

-

A multiplet around δ 3.5-3.7 ppm corresponding to the piperidine protons adjacent to the nitrogen attached to the phenyl ring.

-

A singlet around δ 2.2-2.4 ppm for the six protons of the dimethylamino group.

-

Multiplets in the upfield region (δ 1.5-2.5 ppm) for the remaining piperidine ring protons.

-

-

¹³C NMR Spectroscopy:

-

Aromatic carbons in the range of δ 110-155 ppm.

-

Piperidine ring carbons between δ 25-60 ppm.

-

Dimethylamino carbons around δ 40-45 ppm.

-

-

Mass Spectrometry (MS):

-

The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (264.32 g/mol ).[7] High-resolution mass spectrometry (HRMS) would provide the exact mass.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1530 cm⁻¹ and 1330-1360 cm⁻¹, respectively.

-

C-N stretching vibrations for the aromatic amine and aliphatic amines.

-

C-H stretching and bending vibrations for the aromatic and aliphatic components.

-

Chemical Reactivity and Potential for Derivatization

The structure of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine offers several avenues for further chemical modification, making it a versatile intermediate.

Caption: Key reactive sites and potential derivatizations.

-

Reduction of the Nitro Group: The most prominent reaction pathway involves the reduction of the nitro group to a primary amine (aniline derivative). This can be achieved using various standard reducing agents such as:

-

Catalytic hydrogenation (H₂ gas with a palladium, platinum, or nickel catalyst).

-

Metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid. This transformation yields 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine , a compound with a nucleophilic aromatic amine that can undergo a wide range of subsequent reactions, including diazotization, acylation, and sulfonylation, making it a valuable precursor for the synthesis of more complex molecules.

-

-

Reactions at the Dimethylamino Group: The tertiary amine of the dimethylamino group can be quaternized by reaction with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This modification would significantly alter the compound's solubility and biological properties.

Potential Applications in Drug Discovery

The 1-aryl-4-aminopiperidine scaffold is of significant interest in medicinal chemistry due to its presence in compounds targeting a variety of biological systems.[1][9][10][11]

-

Anticancer Research: Many piperidine derivatives exhibit cytotoxic activity against various cancer cell lines.[1] The 1-(4-aminophenyl) derivative of the title compound could serve as a scaffold for the synthesis of novel kinase inhibitors or other targeted anticancer agents.

-

Antiviral and Antimicrobial Agents: The piperidine nucleus is a component of several antiviral and antimicrobial drugs.[1][9][10] Derivatives of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine could be screened for activity against a range of pathogens.

-

Neuropharmacology: The structural similarity to known centrally acting agents suggests potential applications in neuroscience research. Modifications of the aryl ring and the amino group could be used to develop ligands for various receptors and transporters in the central nervous system.

Conclusion

While N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is not a widely studied compound, its structural features suggest it is a valuable intermediate for chemical synthesis and a potential scaffold for drug discovery. This guide has provided a deduced but scientifically grounded overview of its chemical properties, a robust and detailed synthetic protocol, and a logical framework for its potential applications. The true value of this compound lies in its potential for derivatization, particularly through the reduction of the nitro group, which opens up a vast chemical space for the development of novel, biologically active molecules.

References

-

Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction". The Royal Society of Chemistry. Available from: [Link]

-

Al-Saraier, M. R., et al. (2022). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2022(2), M1367. Available from: [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

NIST. (n.d.). Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. (n.d.). Phase change data for Piperidine, 1-(4-nitrophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Singh, R., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research, 9(30), 815-822. Available from: [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Sravani, G., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Catalog. Available from: [Link]

- Google Patents. (n.d.). Process for preparing 4-aryl-piperidine derivatives.

-

Chamberlin, A. R., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505-1508. Available from: [Link]

-

ResearchGate. (n.d.). Diastereoselective synthesis of trans-4-arylpiperidine-3-carboxylic. Available from: [Link]

-

Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 23(11), 2999. Available from: [Link]

-

An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(10), 828-832. Available from: [Link]

-

ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available from: [Link]

-

PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. (n.d.). Piperidine. Available from: [Link]

-

PubChem. (n.d.). N,1-Diphenethyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. academicjournals.org [academicjournals.org]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. ijnrd.org [ijnrd.org]

Physical characteristics of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

An In-depth Technical Guide on the Physical Characteristics of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Preamble: Navigating the Characterization of a Novel Piperidine Derivative

In the landscape of drug discovery and materials science, researchers frequently encounter novel chemical entities whose physical and chemical properties are not yet documented. The compound N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is one such molecule. A thorough search of established chemical databases and literature reveals a lack of specific experimental data for this compound.

This guide, therefore, adopts the perspective of a primary researcher tasked with the de novo characterization of a newly synthesized compound. Instead of merely listing known values, we will establish a comprehensive, field-proven workflow for determining the essential physical characteristics of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. We will leverage data from structurally analogous compounds to form scientifically grounded hypotheses about its expected properties, which will then guide our experimental design. This document serves as both a predictive analysis and a methodological blueprint for researchers in the field.

Molecular Structure and Predicted Physicochemical Properties

The structure of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine combines three key moieties: a piperidine core, an N,N-dimethylamino group at the 4-position, and a 4-nitrophenyl group attached to the piperidine nitrogen. This combination dictates its physical and chemical behavior.

The molecular formula is C₁₃H₁₉N₃O₂ . The exact molecular weight is 249.29 g/mol .

Based on data from analogous structures, we can predict the following core properties. These serve as a baseline for empirical validation.

| Property | Predicted Value / Characteristic | Rationale Based on Analogous Compounds |

| Appearance | Yellow to orange crystalline solid | The 4-nitrophenyl group, a strong chromophore, typically imparts a yellow color, as seen in compounds like 1-(4-nitrophenyl)piperidine and 4-nitrodiphenylamine.[1][2] |

| Melting Point | Expected in the range of 100-150 °C | 1-(4-Nitrophenyl)piperidine has a melting point of 104-106 °C[1]. The addition of the polar dimethylamino group is expected to increase crystal lattice energy, likely raising the melting point. |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform. Sparingly soluble in Ethanol, Methanol. Insoluble in water and non-polar solvents (e.g., hexanes). | The molecule has significant non-polar surface area (phenyl and piperidine rings) but also polar groups (nitro, tertiary amines). This dual nature suggests solubility in polar aprotic solvents. The N,N-dimethylpiperidin-4-amine precursor is soluble.[3][4] |

| pKa | Two potential pKa values. pKa₁ ≈ 9-10 (for the dimethylamino group). pKa₂ ≈ 2-4 (for the N-aryl piperidine nitrogen). | The exocyclic N,N-dimethylamino group is a typical aliphatic tertiary amine and is expected to be the primary basic center.[4] The piperidine nitrogen is directly attached to the electron-withdrawing nitrophenyl group, significantly reducing its basicity compared to a standard piperidine (pKa ~11). |

Proposed Synthetic Route

A robust characterization begins with a pure sample. The most direct and common method for synthesizing this target molecule would be through a nucleophilic aromatic substitution (SₙAr) reaction.

Caption: Proposed SₙAr synthesis route.

This reaction is reliable for forming the N-aryl bond, driven by the electron-withdrawing nature of the nitro group activating the aromatic ring for nucleophilic attack by the piperidine nitrogen of N,N-dimethylpiperidin-4-amine.

Comprehensive Characterization Workflow

The following workflow outlines the necessary experimental stages to definitively determine the physical properties of the synthesized compound. This process ensures the structural identity, purity, and key physical constants are established with high confidence.

Sources

- 1. 6574-15-8 CAS MSDS (1-(4-Nitrophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Nitrodiphenylamine | C12H10N2O2 | CID 13271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine CAS number

An In-depth Technical Guide to N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Introduction

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, identified by the CAS number 211247-60-8 , is a substituted piperidine derivative of significant interest to researchers in medicinal chemistry and drug discovery.[1] Its molecular structure, which combines a piperidine scaffold with a nitrophenyl group and a dimethylamino moiety, suggests its potential as a versatile building block in the synthesis of novel bioactive compounds. The piperidine ring is a common motif in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[2][3] This guide provides a comprehensive technical overview of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, including its chemical properties, a proposed synthetic route, analytical methodologies, and essential safety and handling information.

Core Chemical and Physical Properties

The fundamental properties of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine are derived from its chemical structure. The molecule features a tertiary amine within the piperidine ring, another tertiary dimethylamino group, and an aromatic nitro group, all of which influence its reactivity, solubility, and potential biological interactions.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 211247-60-8 | Appchem[1] |

| Molecular Formula | C₁₃H₁₉N₃O₂ | Appchem[1] |

| Molecular Weight | 249.31 g/mol | Calculated |

| Monoisotopic Mass | 249.147727 u | Calculated |

| Predicted LogP | 2.5 - 3.5 | Estimated |

| Predicted pKa | 8.5 - 9.5 (piperidine nitrogen) | Estimated |

Synthesis and Characterization

Proposed Experimental Protocol: A Two-Step Synthesis

This protocol outlines a potential synthesis starting from commercially available 4-(dimethylamino)piperidine and 1-fluoro-4-nitrobenzene.

Step 1: Synthesis of 1-(4-nitrophenyl)-4-(dimethylamino)piperidine

-

Reaction Setup: In a round-bottom flask, dissolve 4-(dimethylamino)piperidine (1 equivalent) and 1-fluoro-4-nitrobenzene (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2 equivalents), to the mixture.

-

Reaction Monitoring: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

Caption: Proposed synthesis workflow for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

Characterization Techniques

The identity and purity of the synthesized N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the connectivity of protons and carbons.[4]

-

Mass Spectrometry: To confirm the molecular weight, with high-resolution mass spectrometry providing the exact mass.[4]

-

FT-IR Spectroscopy: To identify the presence of key functional groups, such as C-N, N-O (nitro group), and aromatic C-H vibrations.[4]

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.[4]

Analytical Methodologies

For the analysis of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques, with the choice depending on the specific analytical need.[7]

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |

| Typical Analytes | Volatile and thermally stable compounds. | Non-volatile or thermally labile compounds. |

| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV) Detector, Mass Spectrometry (MS). |

| Sample Preparation | May require derivatization for polar amines to improve volatility and peak shape. | The sample is dissolved in a suitable solvent. The nitroaromatic chromophore allows for strong UV detection. |

Safety and Handling

Due to the limited specific toxicological data for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a cautious approach to handling is imperative, drawing on the safety profiles of structurally related nitroaromatic and piperidine compounds.[8][9][10]

General Safety Precautions

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][10] Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust, fumes, or vapors.[8] Wash hands thoroughly after handling.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side shields or goggles).[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Potential Hazards

Based on related compounds, potential hazards may include:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Sources

- 1. appchemical.com [appchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.es [fishersci.es]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Molecular structure of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

An In-Depth Technical Guide to the Molecular Structure and Characterization of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine. This compound integrates two key structural motifs relevant to medicinal chemistry: the versatile piperidine scaffold and the synthetically valuable nitrophenyl group. As such, it represents a significant building block for the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, detailed protocols for its characterization, and a discussion of its potential as a strategic intermediate in pharmaceutical research. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its prevalence stems from its favorable physicochemical properties, including high aqueous solubility and a three-dimensional structure that allows for precise spatial orientation of substituents to optimize interactions with biological targets. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including analgesic, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The specific molecule under review, N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, is of particular interest not as an end-product, but as a highly functionalized intermediate. The presence of the 4-nitrophenyl group provides a crucial synthetic handle for further elaboration, making a deep understanding of its structure and synthesis paramount for its effective use in drug discovery pipelines.

Molecular Structure and Physicochemical Properties

Structural Composition

The structure of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is an assembly of three distinct chemical moieties:

-

Piperidine Core: A six-membered saturated heterocycle containing one nitrogen atom. This core typically adopts a stable chair conformation to minimize steric strain.

-

1-(4-Nitrophenyl) Substituent: An electron-withdrawing nitrophenyl group attached to the piperidine nitrogen. This group significantly influences the electronic properties of the piperidine nitrogen and serves as a key site for chemical modification.

-

4-(N,N-dimethylamino) Group: A tertiary amine substituent at the C4 position of the piperidine ring. The basicity and orientation (axial vs. equatorial) of this group can be critical for target binding and pharmacokinetic properties.

Stereochemistry and Conformation

In its ground state, the piperidine ring will exist in a chair conformation. The bulky 1-(4-nitrophenyl) group is expected to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. The N,N-dimethylamino group at the C4 position can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. The conformational dynamics are a critical consideration in rational drug design, as the spatial arrangement of these functional groups dictates the molecule's ability to interact with protein binding pockets.

Physicochemical Data Summary

While extensive experimental data for this specific molecule is not widely published, its core properties can be calculated based on its structure. These values are essential for predicting its behavior in biological and chemical systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N₃O₂ | Calculated |

| Molecular Weight | 249.31 g/mol | Calculated |

| Monoisotopic Mass | 249.14773 Da | Calculated |

| Elemental Composition | C: 62.63%, H: 7.68%, N: 16.85%, O: 12.83% | Calculated |

| Predicted XLogP3 | 1.8 - 2.2 | Estimated |

| Hydrogen Bond Acceptor Count | 4 | Calculated |

| Hydrogen Bond Donor Count | 0 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Topological Polar Surface Area | 54.6 Ų | Calculated |

Synthesis and Purification

The most logical and field-proven approach for synthesizing N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the high reactivity of an activated aryl halide with a nucleophilic amine.

Retrosynthetic Analysis

The retrosynthetic logic involves disconnecting the C-N bond between the piperidine nitrogen and the nitrophenyl ring. This reveals two readily available starting materials: N,N-dimethylpiperidin-4-amine and an activated aryl halide, such as 4-fluoronitrobenzene. The fluorine atom is an excellent leaving group in SₙAr reactions, activated by the strongly electron-withdrawing nitro group in the para position.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: SₙAr Synthesis

This protocol describes a robust method for the synthesis of the title compound. The choice of a polar aprotic solvent is critical; Dimethylformamide (DMF) is selected because it effectively solvates the reactants and intermediates without interfering with the nucleophilicity of the amine.[4]

Materials:

-

N,N-dimethylpiperidin-4-amine (1.0 eq)

-

4-Fluoronitrobenzene (1.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N,N-dimethylpiperidin-4-amine (1.0 eq) and anhydrous DMF. Stir the solution until the amine is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. K₂CO₃ acts as a mild base to scavenge the HF byproduct, driving the reaction to completion.

-

Aryl Halide Addition: Add 4-fluoronitrobenzene (1.05 eq) dropwise to the stirred suspension at room temperature. A slight excess of the electrophile ensures complete consumption of the starting amine.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10:1 Dichloromethane:Methanol) until the starting amine spot is no longer visible.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

Purification

The crude product is typically purified using silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the desired product from any unreacted starting material and byproducts.

Caption: General workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, a suite of analytical techniques must be employed. The following sections describe the expected spectral signatures based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule.

-

Aromatic Region (δ 7.0-8.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring. The doublet downfield (around δ 8.2 ppm) corresponds to the protons ortho to the electron-withdrawing NO₂ group, while the doublet upfield (around δ 7.0 ppm) corresponds to the protons ortho to the piperidine nitrogen.

-

Piperidine Ring (δ 1.5-4.0 ppm): A series of complex multiplets. The protons on the carbons adjacent to the ring nitrogen (C2/C6) will be shifted downfield compared to those at C3/C5. The proton at C4 will likely be a multiplet.

-

Dimethylamino Group (δ 2.2-2.5 ppm): A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure.

-

Aromatic Carbons: Four distinct signals for the nitrophenyl ring, with the carbon bearing the nitro group being the most deshielded.

-

Piperidine Carbons: Signals for the C2/C6, C3/C5, and C4 carbons of the piperidine ring.

-

Methyl Carbons: A signal around 40-45 ppm corresponding to the N(CH₃)₂ carbons.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. The ESI+ spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 250.1550, corresponding to the formula C₁₃H₂₀N₃O₂⁺. Fragmentation analysis would likely show cleavage of the N,N-dimethylamino group or fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

NO₂ Stretches: Two strong, characteristic absorption bands are expected around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).

-

Aromatic C-H Stretches: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretches: Signals just below 3000 cm⁻¹.

-

C-N Stretches: Absorption bands in the 1250-1020 cm⁻¹ region.

Reactivity and Applications in Drug Development

The primary value of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine in a research context is its potential as a versatile synthetic intermediate.

Chemical Reactivity: The Nitro Group as a Synthetic Linchpin

The nitro group is not typically a desired final functionality in a drug candidate due to potential toxicity. However, it is an exceptionally useful precursor to an aniline (amino) group. The reduction of the nitro group is a high-yield, reliable transformation that opens up a vast chemical space for further derivatization. Standard reduction conditions, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction (using tin(II) chloride or iron in acidic media), can be employed.[4]

A Scaffold for Library Synthesis

Once reduced to the corresponding aniline, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, the primary aromatic amine can undergo a wide array of subsequent reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Common follow-up reactions include:

-

Amide Coupling: Reaction with various carboxylic acids or acid chlorides.

-

Sulfonylation: Reaction with sulfonyl chlorides.

-

Reductive Amination: Reaction with aldehydes or ketones.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

For the attention of Researchers, Scientists, and Drug Development Professionals.

December 2025

Abstract

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a synthetic compound featuring a piperidine scaffold, a pharmacophore of significant interest in modern medicinal chemistry. While the piperidine nucleus is a "privileged structure" found in numerous clinically approved drugs targeting the central nervous system (CNS), the specific mechanism of action for this particular derivative remains uncharacterized.[1][2] This technical guide provides a comprehensive framework for elucidating its biological activity. By dissecting the molecule into its core structural motifs—the N,N-dimethyl-piperidin-4-amine and the 1-(4-nitrophenyl)piperidine moieties—we present a series of well-founded hypotheses regarding its potential molecular targets. This document serves as an in-depth roadmap for researchers, detailing the experimental methodologies required to systematically investigate and validate these putative mechanisms, thereby paving the way for its potential therapeutic application.

Introduction: The Piperidine Scaffold as a CNS-Active Pharmacophore

The piperidine ring is a six-membered nitrogen-containing heterocycle that is a cornerstone in the design of therapeutics for a wide range of neurological and psychiatric disorders.[1] Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling high-affinity interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2] Compounds incorporating the piperidine moiety have demonstrated efficacy as analgesics, antipsychotics, antidepressants, and agents for neurodegenerative diseases.[3]

The subject of this guide, N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine, remains a molecule of untapped potential. Its mechanism of action has not been explicitly detailed in publicly available literature. Therefore, a logical, structure-based approach is necessary to guide its pharmacological investigation.

Deconstructing the Molecule: Hypothesized Mechanisms of Action

Based on the well-documented activities of structurally related compounds, we propose three primary, plausible mechanisms of action for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

Hypothesis 1: Sigma-1 Receptor Modulation

The 4-aminopiperidine scaffold is a common feature in high-affinity sigma-1 (σ1) receptor ligands.[4][5] The σ1 receptor is a unique intracellular chaperone protein, primarily located at the mitochondria-associated endoplasmic reticulum membrane, and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[6]

Causality: The N,N-dimethyl-piperidin-4-amine moiety presents a tertiary amine, a key feature for interaction with the σ1 receptor binding pocket. The protonated nitrogen can form a crucial salt bridge with the highly conserved glutamate 172 (Glu172) residue within the receptor.[5] The 4-nitrophenyl group could further influence binding affinity and selectivity through interactions with hydrophobic domains within the binding site.[5]

Hypothesis 2: Acetylcholinesterase Inhibition

Piperidine derivatives have been extensively explored as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease and other cognitive disorders.

Causality: The piperidine ring can mimic the quaternary ammonium group of acetylcholine, allowing it to bind to the anionic subsite of the AChE active site.[7] The N,N-dimethylamino and 4-nitrophenyl groups can be further optimized to interact with other regions of the enzyme's active site gorge, potentially leading to potent inhibition.

Hypothesis 3: Monoamine Transporter Interaction

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse and are targets for many antidepressant and psychostimulant drugs.[8][9] Piperidine-based structures are known to interact with these transporters.

Causality: The overall structure of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine bears some resemblance to known monoamine reuptake inhibitors. The piperidine core can serve as a scaffold to present the aromatic and amine functionalities in a manner that allows for binding to the transporter proteins.

Experimental Validation: A Step-by-Step Methodological Guide

To systematically test the proposed hypotheses, a multi-tiered experimental approach is recommended, progressing from initial binding studies to functional cellular assays and in vivo models.

Tier 1: In Vitro Target Engagement

The initial step is to determine if the compound directly interacts with the hypothesized molecular targets.

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[10]

Protocol: Sigma-1 Receptor Binding Assay

-

Preparation of Membranes: Utilize cell membranes prepared from a cell line recombinantly expressing the human sigma-1 receptor (e.g., HEK293 cells).

-

Radioligand: Employ a high-affinity sigma-1 receptor radioligand, such as [³H]-pentazocine.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-pentazocine, and varying concentrations of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

-

Non-specific Binding: Determine non-specific binding by including a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

-

Incubation Conditions: Incubate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding data. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

A similar protocol would be employed for assessing binding to monoamine transporters, using appropriate radioligands such as [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, and [³H]-nisoxetine for NET.

For assessing AChE inhibition, a colorimetric assay based on the Ellman's method is widely used.[11]

Protocol: Acetylcholinesterase Inhibition Assay

-

Enzyme and Substrate: Use purified human acetylcholinesterase and acetylthiocholine iodide as the substrate.

-

Chromogen: Employ 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a colored product.

-

Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the assay buffer, DTNB, and varying concentrations of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

-

Enzyme Addition: Add the acetylcholinesterase solution to each well and pre-incubate.

-

Initiation of Reaction: Start the reaction by adding the acetylthiocholine iodide substrate.

-

Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12]

| Hypothesized Target | Assay Type | Typical Radioligand/Substrate | Expected Outcome |

| Sigma-1 Receptor | Radioligand Binding | [³H]-pentazocine | Ki value |

| Acetylcholinesterase | Enzyme Inhibition | Acetylthiocholine | IC50 value |

| Dopamine Transporter | Radioligand Binding | [³H]-WIN 35,428 | Ki value |

| Serotonin Transporter | Radioligand Binding | [³H]-citalopram | Ki value |

| Norepinephrine Transporter | Radioligand Binding | [³H]-nisoxetine | Ki value |

Table 1: Summary of In Vitro Target Engagement Assays

Tier 2: Functional Cellular Assays

Once binding is confirmed, the functional consequence of this interaction must be determined. Cell-based assays provide a more physiologically relevant context to assess whether the compound acts as an agonist, antagonist, or modulator.[13][14]

Protocol: FLIPR Calcium Assay for GPCRs (Hypothetical Downstream Effect)

Should the compound show affinity for a GPCR known to signal through calcium mobilization (a potential secondary target):

-

Cell Line: Use a cell line endogenously or recombinantly expressing the target GPCR (e.g., CHO or HEK293 cells).

-

Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine to the cells.

-

Agonist Stimulation: For antagonist testing, subsequently add a known agonist for the receptor.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: For agonists, calculate the EC50 (half-maximal effective concentration). For antagonists, calculate the IC50.

Tier 3: In Vivo Pharmacodynamic Studies

To understand the physiological effects of the compound in a whole organism, in vivo studies are essential. For a compound with potential CNS activity, electroencephalography (EEG) in rodents is a powerful tool.[15][16][17]

Protocol: Rodent Electroencephalography (EEG) Study

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Implantation: Surgically implant EEG and electromyography (EMG) electrodes for chronic recording.

-

Compound Administration: Administer N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine via an appropriate route (e.g., intraperitoneal or oral).

-

Data Acquisition: Record continuous EEG and EMG data for a specified period before and after compound administration.

-

Data Analysis: Analyze the EEG data for changes in power in different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for alterations in sleep-wake architecture.[18][19]

Conclusion and Future Directions

The elucidation of the mechanism of action for N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine requires a systematic and hypothesis-driven approach. The structural motifs present in this molecule strongly suggest potential interactions with key CNS targets, including the sigma-1 receptor, acetylcholinesterase, and monoamine transporters. The experimental framework outlined in this guide provides a robust starting point for any research endeavor aimed at characterizing its pharmacology.

Successful validation of any of these hypotheses will open new avenues for its development as a potential therapeutic agent for a range of neurological or psychiatric disorders. Further studies would involve detailed structure-activity relationship (SAR) investigations to optimize potency and selectivity, as well as comprehensive preclinical evaluation of its efficacy and safety profile.

References

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

-

Receptor-based assays. (1991). Current Opinion in Biotechnology. [Link]

-

Preclinical in vivo EEG platform for CNS drug discovery. SynapCell. [Link]

-

Harnessing EEG Methods to Improve Basic and Translational Research for CNS Disorders. (2022). InsideScientific. [Link]

-

Preclinical CRO – EEG Biomarkers and Model Exploration. SynapCell. [Link]

-

EEG Analysis and Animal Behavior in CNS Drug Development. Xtalks. [Link]

-

Cell-based receptor functional assays. Bioassay Techniques for Drug Development. [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

-

Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]

-

Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023). STAR Protocols. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]

-

Quantitative EEG & EMG Services. Charles River Laboratories. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]

-

Integrating Network Pharmacology and Experimental Validation: Mechanistic Study of the Anti-Porphyromonas gingivalis and Anti-Inflammatory Effects of Berberis hemsleyana Ahrendt Extract. (2024). MDPI. [Link]

-

Integration of network pharmacology with experimental validation to reveal the mechanism of action of Longdan Xiegan Decoction against HSV2 infection and determine its effective components. (2024). Journal of Ethnopharmacology. [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery. [Link]

-

Integrating network pharmacology and experimental validation to investigate the action mechanism of Allicin in Atherosclerosis. (2025). Drug Design, Development and Therapy. [Link]

-

Eurofins DiscoverX GPCR Assays. (2020). YouTube. [Link]

-

Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

-

Network pharmacology-based investigation and experimental validation of the mechanism of metformin in the treatment of acute myeloid leukemia. ResearchGate. [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2015). African Journal of Pharmacy and Pharmacology. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]

-

N,N-Dimethylpiperidin-4-amine. PubChem. [Link]

-

Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. (2022). MDPI. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. (2020). Molecules. [Link]

-

Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]

-

Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. (2023). Journal of Medicinal Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

-

A review of monoamine transporter-ligand interactions. (2013). Current Computer-Aided Drug Design. [Link]

-

Potent Sigma 1-receptor Ligand 4-phenyl-1-(4-phenylbutyl) Piperidine Provides Ischemic Neuroprotection Without Altering Dopamine Accumulation in Vivo in Rats. (2000). Journal of Cerebral Blood Flow & Metabolism. [Link]

-

N-methyl-N-phenylpiperidin-4-amine. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of monoamine transporter-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. multispaninc.com [multispaninc.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 15. Preclinical in vivo EEG platform for CNS drug discovery [synapcell.com]

- 16. insidescientific.com [insidescientific.com]

- 17. xtalks.com [xtalks.com]

- 18. Preclinical CRO – EEG Biomarkers and Model Exploration [synapcell.com]

- 19. criver.com [criver.com]

A Technical Guide to the Investigational Compound N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine: A Roadmap for Biological Activity Profiling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is a novel chemical entity with a structure suggestive of diverse biological activities. This guide provides a comprehensive framework for the systematic investigation of its therapeutic potential. By dissecting its key structural motifs—the 4-nitrophenyl group, the piperidine scaffold, and the N,N-dimethylamine moiety—we hypothesize potential applications in oncology, infectious diseases, and neurology. This document outlines a structured, multi-pronged approach, beginning with in silico predictive modeling, followed by a series of detailed in vitro experimental protocols to validate these hypotheses. The proposed workflow is designed to efficiently characterize the compound's biological profile, identify potential mechanisms of action, and provide a data-driven basis for further preclinical development.

Introduction: Deconstructing N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

The rational investigation of a new chemical entity begins with an analysis of its structure. N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is comprised of three key pharmacophores that are prevalent in a wide range of biologically active molecules and approved pharmaceuticals.[1]

-

The 4-Nitrophenyl Group: Nitroaromatic compounds are known to possess a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities.[2][3] The potent electron-withdrawing nature of the nitro group is central to the bio-reductive activation that can lead to the formation of reactive nitrogen species, which can induce cellular damage in pathogens and cancer cells.[2][4] However, this moiety is also associated with potential toxicity, necessitating careful evaluation.[5][6]

-

The Piperidine Scaffold: The piperidine ring is a "privileged structure" in medicinal chemistry, found in numerous drugs targeting the central nervous system (CNS).[1] Its conformational flexibility allows it to interact with a variety of receptors and enzymes. The substitution pattern on the piperidine ring is critical in determining its pharmacological profile.

-

The N,N-dimethyl-4-aminopiperidine Moiety: This functional group imparts basicity to the molecule, which is crucial for its interaction with biological targets and for its pharmacokinetic properties. The 4-aminopiperidine substructure is a key component in a number of marketed drugs.[7]

The combination of these three motifs in a single molecule suggests a unique pharmacological profile that warrants a thorough investigation.

Caption: Key structural components of the investigational compound.

In Silico ADMET Profiling: A Predictive Foundation

Prior to embarking on extensive laboratory-based experiments, a comprehensive in silico assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine is recommended.[8][9] A variety of free and commercial software platforms are available for this purpose.[10][11]

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Implication for Drug Development |

| Molecular Weight | ~251.3 g/mol | Compliant with Lipinski's Rule of Five |

| LogP | 2.5 - 3.5 | Good balance between solubility and permeability |

| Aqueous Solubility | Moderate | May require formulation strategies |

| Blood-Brain Barrier Permeability | Probable | Suggests potential for CNS activity |

| CYP450 Inhibition | Possible | Potential for drug-drug interactions |

| hERG Inhibition | Low to Moderate Risk | Requires experimental validation |

| Mutagenicity | Potential Risk | A known concern for nitroaromatic compounds |

Note: These are hypothetical values and should be determined using appropriate in silico tools.

Synthesis and Characterization

A reliable synthetic route is essential for obtaining high-purity N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine for biological testing. The synthesis of N-arylpiperidines can be achieved through several methods, including palladium-catalyzed C-N cross-coupling reactions or via Zincke imine intermediates.[12][13] A potential synthetic approach involves the reductive amination of 1-(4-nitrophenyl)piperidin-4-one with dimethylamine.

Following synthesis, rigorous characterization using techniques such as NMR, mass spectrometry, and HPLC is mandatory to confirm the structure and purity of the compound.

Hypothesized Biological Activities and Experimental Validation

Based on the structural analysis and in silico profiling, we propose three primary areas of investigation for the biological activity of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

Anticancer Activity

Rationale: The 4-nitrophenyl moiety is a known feature in some cytotoxic compounds.[4] The proposed mechanism involves the intracellular reduction of the nitro group, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis in cancer cells.[4][6]

This protocol outlines a standard procedure for evaluating the cytotoxic potential of the compound using the MTT assay.[14][15]

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine (e.g., from 0.1 to 100 µM) and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[16][17]

Antimicrobial Activity

Rationale: Nitroaromatic compounds have a long history of use as antimicrobial agents, particularly against anaerobic bacteria and protozoa.[2][3] The mechanism of action is similar to the anticancer activity, involving the bioreduction of the nitro group to generate cytotoxic radicals.[3]

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Prepare a two-fold serial dilution of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine in a 96-well plate containing broth.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][20]

Central Nervous System (CNS) Activity

Rationale: The piperidine scaffold is a common feature in many CNS-active drugs.[1] Its presence suggests that N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine may interact with various neuroreceptors, such as dopamine, serotonin, or sigma receptors.[21][22]

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[23][24]

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the target receptor (e.g., dopamine D2 receptor, serotonin 5-HT2A receptor).

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor (e.g., [3H]-spiperone for D2 receptors), and various concentrations of N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the compound and calculate the inhibition constant (Ki) to quantify its binding affinity for the receptor.[21]

Integrated Research Workflow and Data Interpretation

The proposed experimental plan follows a logical progression from broad screening to more specific mechanistic studies.